![molecular formula C9H8N2O3 B1453053 6-methoxy-1H-indazole-5-carboxylic acid CAS No. 1082041-60-8](/img/structure/B1453053.png)
6-methoxy-1H-indazole-5-carboxylic acid
Overview
Description
6-Methoxy-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including this compound, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O3/c1-14-8-3-7-5 (4-10-11-7)2-6 (8)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The synthesis of 1H-indazoles, such as this compound, can be achieved through a Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere . This reaction involves the formation of N–H ketimine species followed by the Cu (OAc) 2 -catalyzed reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Novel Fluorophores and Labeling Reagents
One significant application of derivatives related to 6-methoxy-1H-indazole-5-carboxylic acid is in the development of novel fluorophores for biomedical analysis. For instance, 6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range in aqueous media. This compound demonstrates excellent stability against light and heat, making it a valuable fluorescent labeling reagent for the determination of carboxylic acids. Such characteristics are beneficial for various analytical applications in biomedicine, highlighting the compound's versatility and utility in sensitive and challenging environments (Hirano et al., 2004).
Spectroscopic Profiling and Computational Studies
The derivative methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized through spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies. These analyses explored the electronic nature, vibrational modes, and reactivity of the MMIC molecule, offering insights into its potential as a precursor for biologically active molecules. The study's findings on MMIC's non-linear optical (NLO) properties and its reactivity centers could influence the design and synthesis of new compounds with specific biological or optical functionalities (Almutairi et al., 2017).
Mechanism of Action
Target of Action
Indazole compounds have been known to interact with various kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from related indazole compounds that they may inhibit, regulate, or modulate their target kinases . This interaction could lead to changes in the cell cycle or cell volume regulation .
Biochemical Pathways
Based on the known targets of related indazole compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known targets of related indazole compounds, it can be inferred that the compound may influence cell cycle progression and cell volume regulation .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, which suggests that moisture and temperature could potentially affect its stability .
Safety and Hazards
Future Directions
The future directions of research on 6-methoxy-1H-indazole-5-carboxylic acid and similar compounds could involve further exploration of their medicinal applications, given their wide range of potential uses . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be a focus of future research .
properties
IUPAC Name |
6-methoxy-1H-indazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLCCONLYBFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082041-60-8 | |
Record name | 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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